molecular formula C11H19NO3 B1176369 Acid red 425 CAS No. 151499-54-6

Acid red 425

Cat. No.: B1176369
CAS No.: 151499-54-6
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Description

Acid Brown 425 is a textile dye commonly used in industrial applications. Its photodegradation behavior has been studied extensively, particularly in the context of wastewater treatment using advanced oxidation processes (AOPs). The dye exhibits strong resistance to conventional degradation methods, necessitating specialized treatments like the photo-Fenton process. Studies highlight its high color removal efficiency (99%) and moderate chemical oxygen demand (COD) reduction (88%) under optimized conditions .

Properties

CAS No.

151499-54-6

Molecular Formula

C11H19NO3

Synonyms

Isolan Bordeaux S-BL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Acid Brown 425 with structurally and functionally related dyes, focusing on degradation efficiency, optimal conditions, and practical challenges.

Acid Red 97 and Acid Orange 61

  • Degradation Method : Acid Brown 425, Acid Red 97, and Acid Orange 61 were simultaneously degraded using the photo-Fenton process.
  • Efficiency: Acid Brown 425 achieved 99% color removal and 88% COD reduction under optimal conditions (ferric dose, H₂O₂, pH).
  • Key Factors : Catalyst concentration (Fe³⁺) and reaction time were critical for all three dyes.

Reactive Red 120

  • Degradation Methods :
    • UV/TiO₂ : At pH 10.5, Reactive Red 120 achieved only 46.7% degradation (50 mg/L concentration, 60 min).
    • UV/H₂O₂ under acidic pH : Degradation improved to 56.45% (pH 3, 60 min) but required costly pH adjustments, which increased COD and operational complexity .
  • Comparison : Acid Brown 425 outperformed Reactive Red 120 in both neutral and acidic conditions, demonstrating superior compatibility with AOPs.

Newly Synthesized Acid Dye (Science World Journal, 2023)

  • Structure: Derived from 6-amino-2-(5-chloro-1,3-dioxoisoindolin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and J-acid.
  • Degradation : UV/H₂O₂ achieved 67.9% degradation at pH 3.9 with 90 min irradiation.
  • Comparison : Acid Brown 425’s degradation efficiency (99%) under photo-Fenton far exceeds this dye, highlighting the latter’s robustness in industrial wastewater treatment .

Direct Red 23 and Direct Red 227

  • Degradation Method : Photo-Fenton under sunlight achieved ≥93% degradation for both dyes.
  • Adsorption Follow-Up : Chicken eggshell biosorption further improved removal rates.

Key Findings and Implications

Superiority of Photo-Fenton for Acid Brown 425 : Its near-complete color removal under photo-Fenton makes it more viable than Reactive Red 120 or newer synthetic dyes, which require longer treatment times or acidic conditions.

pH Sensitivity: Acidic conditions improve degradation for some dyes (e.g., Reactive Red 120) but are economically impractical due to added chemical costs and COD increases. Acid Brown 425’s efficiency at neutral pH avoids these issues.

Hybrid Strategies : Combining AOPs with biosorption (as seen with Direct Reds) could further optimize Acid Brown 425’s removal in complex wastewater matrices.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing Acid Red 425 in solution?

  • Methodology : Use UV-Vis spectroscopy to monitor the surface plasmon resonance (SPR) peak of this compound, which is sensitive to molecular aggregation and solvent interactions. For example, SPR shifts (e.g., to ~425 nm) can indicate structural changes, as observed in Ag-Ni nanoparticle studies . Pair with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and confirm dye stability under varying pH or temperature .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodology : Document precise molar ratios of reactants (e.g., reducing agents like ascorbic acid) and stabilizers (e.g., CTAB or SDBS) to control nanoparticle morphology and dye interactions. Include step-by-step protocols for reaction conditions (temperature, stirring time) and purification methods (centrifugation, dialysis) in supplementary materials to align with reproducibility standards .

Q. What are the critical parameters for validating this compound’s purity in experimental workflows?

  • Methodology : Combine high-performance liquid chromatography (HPLC) with mass spectrometry to detect impurities. Validate results against certified reference materials (CRMs) and report detection limits, as recommended for chemical characterization in peer-reviewed journals .

Advanced Research Questions

Q. How do solvent polarity and pH influence this compound’s photostability in aqueous systems?

  • Methodology : Design a factorial experiment varying pH (3–10) and solvent polarity (water, ethanol, DMSO). Use time-resolved UV-Vis spectroscopy to track degradation kinetics. For data analysis, apply multivariate regression to isolate pH effects from solvent interactions. Reference methodologies from nanoparticle stability studies .
  • Example Data :

pHSolventDegradation Half-life (hr)SPR Peak Shift (nm)
5H₂O24425 → 430
7EtOH18425 → 415

Q. What experimental strategies resolve contradictions in this compound’s aggregation behavior across studies?

  • Methodology : Conduct systematic reviews (Cochrane guidelines) to identify confounding variables (e.g., stabilizer type, ionic strength). Replicate conflicting experiments under controlled conditions, and use error propagation analysis to quantify uncertainty in measurements like SPR peak positions .
  • Case Study : A 2020 correction in Experimental Mechanics highlighted errors in parameter averaging; similar rigor is advised when reporting spectral data .

Q. How can computational modeling complement experimental data on this compound’s interaction with metal surfaces?

  • Methodology : Apply density functional theory (DFT) to simulate adsorption energies and electron transfer mechanisms. Validate models against experimental X-ray diffraction (XRD) and TEM data. Publish raw computational inputs/outputs in open-access repositories to enable peer validation .

Methodological Best Practices

  • Data Presentation : Use tables to compare stabilizer efficacy (e.g., CTAB vs. SDBS in controlling Ag-Ni nanoparticle size) . Graphs should illustrate kinetic trends (e.g., degradation rates) with error bars reflecting triplicate measurements .
  • Ethical Reporting : Disclose limitations (e.g., instrument detection thresholds) and conflicts (e.g., funding sources) per Pharmaceutical Research author guidelines .
  • Archiving : Store protocols, raw spectra, and statistical scripts in FAIR-aligned databases (e.g., Zenodo) to meet journal data-sharing mandates .

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